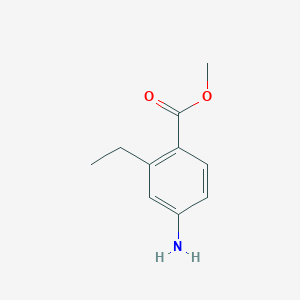

Methyl 4-amino-2-ethylbenzoate

Description

Significance of Aminobenzoate Scaffolds in Organic Synthesis

The aminobenzoate scaffold is a cornerstone in organic synthesis, serving as a versatile building block for the construction of more complex molecules. nih.govresearchgate.net The presence of both an amino and a carboxyl group, which can be in its ester form, allows for a wide range of chemical transformations. nih.govresearchgate.net These functional groups can be independently modified, providing chemists with a powerful tool for creating diverse molecular architectures. The amino group can undergo reactions such as acylation and alkylation, while the ester group can be hydrolyzed, transesterified, or converted to an amide. nih.govresearchgate.net This inherent reactivity makes aminobenzoate derivatives valuable intermediates in the synthesis of a multitude of organic compounds, including pharmaceuticals, agrochemicals, and dyes. nih.govidosi.org

The strategic placement of substituents on the benzene (B151609) ring of the aminobenzoate scaffold further expands its synthetic utility. nih.gov These substituents can influence the reactivity of the amino and ester groups, as well as introduce new functionalities into the molecule. This adaptability has led to the development of numerous synthetic methodologies that utilize aminobenzoate esters as key starting materials. researchgate.net

Overview of Methyl 4-amino-2-ethylbenzoate within the Aminobenzoate Class

Within the broad class of aminobenzoate esters, this compound holds a specific and noteworthy position. Its structure features a methyl ester at position 1, an ethyl group at position 2, and an amino group at position 4 of the benzene ring. This particular arrangement of substituents imparts distinct chemical properties and reactivity to the molecule, making it a subject of interest in targeted synthetic applications.

The ethyl group at the ortho-position to the ester introduces steric hindrance, which can influence the molecule's conformational preferences and its interactions with other molecules. The para-amino group, a common feature in many biologically active compounds, provides a site for further functionalization and is known to play a role in the electronic properties of the molecule. nih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 1211589-24-0 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

Scope and Research Trajectories of Para-Amino Benzoates

The research landscape for para-amino benzoates is both broad and dynamic, driven by their established importance and potential for new discoveries. A significant area of investigation revolves around their role as precursors in the synthesis of biologically active molecules. nih.govresearchgate.net For instance, para-aminobenzoic acid (PABA), the parent acid of this class of esters, is a crucial intermediate in the biosynthesis of folate in many microorganisms. nih.govnih.gov This has spurred extensive research into developing PABA derivatives as antimicrobial agents. mdpi.com

Furthermore, the structural motif of para-amino benzoates is found in a variety of pharmaceuticals, highlighting their therapeutic potential. idosi.orgmdpi.com Research in this area focuses on synthesizing novel derivatives with enhanced efficacy and specificity for various biological targets. nih.gov The ability to modify the amino and carboxyl groups, as well as the aromatic ring, allows for the fine-tuning of a compound's pharmacological profile. nih.govresearchgate.net

Current research is also exploring the application of para-amino benzoates in material science. Their unique electronic and photophysical properties make them attractive candidates for the development of organic light-emitting diodes (OLEDs), dyes, and other functional materials. nih.gov The investigation into the synthesis and characterization of new para-amino benzoate (B1203000) esters continues to be a vibrant field, with the potential to yield novel compounds with diverse and valuable applications. chemprob.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDJDBHCUBLRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 2 Ethylbenzoate and Analogs

Amination Strategies for Substituted Benzoate (B1203000) Esters

Alternative Amination Routes

The introduction of the amino group at the C4 position of the 2-ethylbenzoate scaffold is a critical transformation for which several modern synthetic methods are available beyond classical approaches. These alternative routes offer advantages in terms of efficiency, substrate scope, and reaction conditions.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): One of the most powerful methods for forming C-N bonds is the palladium-catalyzed cross-coupling of aryl halides with amines, known as the Buchwald-Hartwig amination. researchgate.net This approach would involve a precursor such as Methyl 4-halo-2-ethylbenzoate. The success of this reaction is highly dependent on the choice of ligand, base, and solvent. researchgate.net Ligands are designed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov For amination with aliphatic amines, electron-rich and sterically demanding phosphine (B1218219) ligands are often required. nih.govacs.org The use of aqueous ammonia (B1221849) as the nitrogen source, which is both convenient and inexpensive, has been made possible by the development of specialized ligands like KPhos, which suppress competing hydroxylation reactions. nih.gov

Reductive Amination: Reductive amination provides an alternative pathway, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. thieme-connect.com In the context of synthesizing Methyl 4-amino-2-ethylbenzoate, this would necessitate a precursor like Methyl 2-ethyl-4-oxocyclohex-2-enecarboxylate, which could be aminated and then aromatized. Reductive amination is a cornerstone for producing secondary and tertiary amines due to the ready availability of starting materials and selectivity that can avoid overalkylation. thieme-connect.com Various protocols have been optimized for electron-deficient anilines, using reducing systems such as BH₃·THF/TMSCl/DMF or NaBH₄/TMSCl/DMF, which can achieve full conversion in minutes. thieme-connect.com

Electrophilic Amination: This method involves the reaction of a nucleophilic carbanion or organometallic species with an electrophilic nitrogen source. wikipedia.org For the target molecule, one could envision the generation of an organometallic intermediate from Methyl 2-ethylbenzoate (e.g., an organozinc or organoboron compound) followed by reaction with an aminating agent like an O-benzoyl-hydroxylamine. acs.orgresearchgate.net A wide variety of electrophilic aminating agents have been developed, including chloramines, hydroxylamine (B1172632) derivatives, and oxaziridines. wikipedia.org The reaction mechanism often involves nucleophilic attack on the electron-deficient nitrogen atom. wikipedia.org

Multi-Step Synthetic Sequences from Precursors

Construction of the Benzoate Core with Amino and Alkyl Substituents

The synthesis of the core structure can be approached either by functionalizing a pre-existing aromatic ring or by constructing the ring itself through cycloaddition and aromatization reactions.

A common and practical approach begins with a substituted toluene (B28343) derivative, such as 2-ethyltoluene. The synthetic plan must carefully consider the directing effects of the substituents. A plausible sequence involves:

Oxidation: The methyl group of 2-ethyltoluene is oxidized to a carboxylic acid to form 2-ethylbenzoic acid.

Nitration: The introduction of a nitro group, which is a precursor to the amine, is performed. The ethyl and carboxyl groups will direct the nitration to the desired C4 position.

Reduction: The nitro group is reduced to the amino group.

Esterification: The final step is the esterification of the carboxylic acid to the methyl ester.

The order of these steps is crucial. For instance, if the nitro group is reduced to an amine before the oxidation of the methyl group, the resulting molecule would contain both a basic amino group and an acidic carboxyl group, complicating isolation and purification. athabascau.ca

More advanced, "de novo" methods for constructing the substituted benzoate ring include:

Diels-Alder Reaction: This powerful cycloaddition reaction can be used to form the six-membered ring, followed by an aromatization step. researchgate.netrsc.org For example, a suitably substituted diene can react with a dienophile in a [4+2] cycloaddition to build the core, which then aromatizes through elimination. rsc.orgacs.org This strategy allows for highly regioselective access to diverse aromatic compounds. researchgate.net

Ring-Opening Aromatization: A versatile method involves the thermal 2π disrotatory ring-opening of bicyclo[3.1.0]hexan-2-one precursors. This sequence allows for the facile construction of uniquely substituted and polyfunctionalized benzoates under thermal conditions. nih.govuni-muenchen.de

Anionic Cascade Reactions: An elegant one-pot approach can assemble 2,4-substituted benzoate esters from simple acyclic building blocks. This cascade involves a sequence of Mannich addition, an amino-Cope rearrangement, elimination, and finally cyclization/aromatization to form the final product. acs.orgacs.org

Sequential Functional Group Transformations

Functional group interconversion (FGI) is the cornerstone of multi-step synthesis, allowing for the conversion of one functional group into another to facilitate the construction of the target molecule. amazonaws.comfiveable.me In the synthesis of this compound from 2-ethyltoluene, several key FGIs are employed. solubilityofthings.com

Oxidation of a Benzylic Methyl Group: The conversion of the methyl group in 2-ethyltoluene to a carboxylic acid is a standard oxidation reaction, often carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transforms the alkyl precursor into the required benzoic acid functionality. umn.edu

Electrophilic Aromatic Substitution (Nitration): The introduction of the amino group is typically achieved by first nitrating the ring and then reducing the resulting nitro group. The nitration of methyl benzoate, for example, is a classic electrophilic aromatic substitution performed with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. youtube.com

Reduction of a Nitro Group: The conversion of the nitro group to a primary aromatic amine is a fundamental FGI. amazonaws.com This reduction is commonly accomplished using metals in acidic solution (e.g., tin and HCl) or through catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C). athabascau.ca

Fischer Esterification: The final step often involves the conversion of the 4-amino-2-ethylbenzoic acid to its methyl ester. The Fischer esterification is a reaction between the carboxylic acid and an alcohol (methanol, in this case) in the presence of an acid catalyst, such as sulfuric acid. quora.com This is an equilibrium process where the removal of water can drive the reaction to completion. quora.com

Optimization of Reaction Conditions and Yields in Synthetic Pathways

For the Fischer esterification step, modern techniques like microwave-assisted organic synthesis (MAOS) have shown significant advantages over conventional heating. Microwave heating can dramatically reduce reaction times and improve yields. academicpublishers.orgusm.my In sealed-vessel microwave synthesis, solvents can be heated above their normal boiling points, accelerating the reaction rate. usm.my Studies on substituted benzoic acids have demonstrated that optimizing temperature and irradiation time is crucial.

Below is a data table summarizing the optimization of microwave-assisted esterification for a substituted benzoic acid.

| Entry | Temperature (°C) | Time (min) | Catalyst | Solvent | Yield (%) |

| 1 | 110 | 15 (3 x 5) | H₂SO₄ | Ethanol (B145695) | Lower |

| 2 | 130 | 15 (3 x 5) | H₂SO₄ | Ethanol | Good |

| 3 | 150 | 15 (3 x 5) | H₂SO₄ | Ethanol | High |

| 4 | 130 | 15 (3 x 5) | H₂SO₄ | Butanol | Highest |

| 5 | 130 | 15 (3 x 5) | H₂SO₄ | Isopropanol | Moderate |

| 6 | 130 | 15 (3 x 5) | H₂SO₄ | t-Butanol | Lowest |

| Data derived from studies on ethyl-4-fluoro-3-nitro benzoate synthesis. usm.myresearchgate.net |

For C-N bond formation via Palladium-catalyzed amination , the choice of ligand is paramount. researchgate.net Different ligands are optimal for different classes of amines and aryl halides. The following table illustrates the optimization of reaction conditions for the amination of an aryl bromide with an aliphatic amine.

| Entry | Pd-Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 0.25 (dimer) | tBuBrettPhos (2) | KOtBu (2) | 2% Savie/H₂O | 60 | 8 | Trace |

| 2 | 0.25 (dimer) | JackiePhos (2) | KOtBu (2) | 2% Savie/H₂O | 60 | 8 | 44 |

| 3 | 0.25 (dimer) | DtBPF (2) | KOtBu (2) | 2% Savie/H₂O | 60 | 8 | No Reaction |

| 4 | 0.25 (dimer) | BippyPhos (2) | KOtBu (2) | 2% Savie/H₂O | 60 | 8 | 98 |

| 5 | 0.25 (dimer) | BippyPhos (2) | K₃PO₄ (2) | 2% Savie/H₂O | 60 | 8 | 75 |

| 6 | 0.25 (dimer) | BippyPhos (2) | KOtBu (2) | 2% Savie/H₂O | 60 | 1.5 | 90 |

| Data derived from studies on the amination of 4-bromotoluene (B49008) with n-hexylamine. nih.govacs.org |

These optimization studies demonstrate that careful selection of reaction parameters is essential for developing efficient, high-yielding, and practical synthetic routes for complex molecules like this compound. nih.govusm.my

Chemical Reactivity and Transformations of Methyl 4 Amino 2 Ethylbenzoate

Reactions Involving the Aromatic Amino Group

The amino group in Methyl 4-amino-2-ethylbenzoate is a key site for a variety of chemical reactions, including acylations, reactions with carbonyl compounds, condensations, and the formation of complex heterocyclic structures.

Acylation Reactions (e.g., Amide Formation)

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is a fundamental transformation in organic chemistry and can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-acetyl-4-amino-2-ethylbenzoate. While specific studies on this compound are not abundant, the acylation of similar aminobenzoate derivatives is well-documented. For example, the acylation of amino acids, which also possess an amino group, can be achieved using N-hydroxysuccinimide esters of fatty acids. nih.gov This method is known to preferentially acylate the terminal amino group. nih.gov

The use of catalysts can facilitate these reactions. For example, iodine has been shown to be an effective catalyst for the N-acylation of primary and secondary amines with acetyl chloride or benzoyl chloride under solvent-free conditions at room temperature, providing good yields and high selectivity. researchgate.net

A general representation of the acylation of this compound is shown below:

Scheme 1: General Acylation of this compound

Image of the chemical reaction showing this compound reacting with an acylating agent (R-CO-X) to form N-acyl-methyl-4-amino-2-ethylbenzoate.

| Acylating Agent | Catalyst/Conditions | Product | Reference |

| Acetyl Chloride | Iodine, Solvent-free, RT | N-(4-(methoxycarbonyl)-3-ethylphenyl)acetamide | researchgate.net |

| Benzoyl Chloride | Iodine, Solvent-free, RT | Methyl 4-(benzamido)-2-ethylbenzoate | researchgate.net |

| Fatty Acid N-hydroxysuccinimide ester | pH > 10 | N-acyl-methyl-4-amino-2-ethylbenzoate | nih.gov |

Table 1: Representative Acylation Reactions of Aminobenzoate Analogs

Reactions with Carbonyl Compounds

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. The synthesis of Schiff bases from the closely related ethyl 4-aminobenzoate (B8803810) has been extensively studied. For example, a series of Schiff bases were synthesized from ethyl 4-aminobenzoate and various aromatic aldehydes. orientjchem.org These reactions are often carried out by refluxing the reactants in an appropriate solvent, such as ethanol (B145695), sometimes with the addition of a catalytic amount of acid. orientjchem.org

Microwave-assisted synthesis has also been employed for the efficient preparation of Schiff bases from ethyl 4-aminobenzoate and aromatic aldehydes, often leading to higher yields and shorter reaction times compared to conventional heating. amazonaws.com

Scheme 2: Formation of a Schiff Base from this compound

Image of the chemical reaction showing this compound reacting with a generic aldehyde (R-CHO) to form the corresponding Schiff base.

| Aldehyde | Method | Solvent | Yield | Reference |

| Salicylaldehyde | Conventional | Ethanol | - | google.com |

| 4-Methoxybenzaldehyde | Conventional | Ethanol | - | google.com |

| 3-Nitrobenzaldehyde | Conventional | Ethanol | - | google.com |

| Various Aromatic Aldehydes | Microwave | 2-Ethoxyethanol (wetting agent) | up to 96% | amazonaws.com |

Table 2: Synthesis of Schiff Bases from Ethyl 4-aminobenzoate

Condensation Reactions

The bifunctional nature of this compound allows it to participate in condensation polymerization reactions. The amino group of one molecule can react with the ester group of another, though this typically requires harsh conditions or activation of the ester. More commonly, derivatives of aminobenzoic acids are used in direct polycondensation reactions to form aromatic polyamides (aramids). For instance, N-alkylated p-aminobenzoic acids have been polymerized using condensing agents like hexachloroethane, triphenylphosphine, and pyridine (B92270) to yield N-alkylated poly(p-benzamide)s. chemrxiv.org

Chain-growth condensation polymerization of 4-aminobenzoic acid esters has also been developed to produce well-defined aromatic polyamides. mdpi.com This method often involves the use of an initiator and a base, such as LiTMP, and allows for good control over the polymer's molecular weight and polydispersity. sonar.ch

| Monomer | Polymerization Method | Resulting Polymer | Reference |

| N-alkylated p-aminobenzoic acid | Direct Polycondensation | N-alkylated poly(p-benzamide) | chemrxiv.org |

| Phenyl 4-(octylamino)benzoate | Chain-growth Polycondensation | Well-defined aramid | mdpi.com |

| Ethyl 4-aminobenzoate derivatives | Solution Polycondensation | Aromatic-aliphatic polyamides | mdpi.com |

Table 3: Polyamide Synthesis from Aminobenzoate Derivatives

Formation of Heterocyclic Derivatives

This compound is a potential precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Quinolones: Quinolone derivatives can be synthesized from aromatic amines through various methods. One common approach is the Gould-Jacobs reaction, where an aniline (B41778) derivative reacts with an alkoxymethylenemalonate followed by thermal cyclization. clockss.org It is conceivable that this compound could be used in similar synthetic strategies to produce substituted quinolones. For example, heating an aniline with diethyl ethoxymethylenemalonate affords a Schiff base that can be cyclized in a high-boiling solvent like diphenyl ether to yield an ethyl 4-quinolone-3-carboxylate. ijtsrd.comnih.gov

Benzodiazepines: The 1,4-benzodiazepine (B1214927) core is another important heterocyclic motif that can be synthesized from aminobenzoate derivatives. For example, a metal-free synthesis of 1,4-benzodiazepines has been developed from hexafluoroisopropyl 2-aminobenzoates at room temperature. mdpi.comzenodo.orgresearchgate.net While this involves a different ester and substitution pattern, it highlights the potential of aminobenzoates as building blocks for benzodiazepine (B76468) synthesis. The general strategy often involves the reaction of the aminobenzoate with an appropriate partner to build the seven-membered ring.

Transformations of the Carboxylic Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, with transesterification being a key transformation.

Transesterification Reactions with Various Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com For this compound, reaction with a different alcohol (e.g., ethanol) under acidic or basic conditions would lead to the formation of the corresponding ethyl ester and methanol (B129727). To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. libretexts.org

For example, the transesterification of methyl benzoate (B1203000) to ethyl benzoate can be achieved by reacting it with ethanol in the presence of an acid catalyst like sulfuric acid. researchgate.net Alternatively, basic conditions using an alkoxide, such as sodium ethoxide, can also effect this transformation. masterorganicchemistry.com The reactivity in transesterification can be influenced by substituents on the benzene (B151609) ring. Studies on various methyl benzoates have shown that both electron-donating and electron-withdrawing groups are generally well-tolerated in platinum-catalyzed transesterification reactions. orientjchem.org

Scheme 3: General Transesterification of this compound

Image of the chemical reaction showing this compound reacting with a generic alcohol (R'-OH) in the presence of a catalyst to form the corresponding new ester and methanol.

| Original Ester | Alcohol | Catalyst | Product | Reference |

| Methyl benzoate | Ethanol | Sulfuric Acid | Ethyl benzoate | researchgate.net |

| Methyl benzoate | Ethanol | Sodium Ethoxide | Ethyl benzoate | masterorganicchemistry.com |

| Methyl benzoate | Various alcohols | Natural Phosphate | Various alkyl benzoates | masterorganicchemistry.com |

| Substituted Methyl benzoates | Ethanol | Platinum Dioxide | Substituted Ethyl benzoates | orientjchem.org |

Table 4: Representative Transesterification Reactions of Benzoate Esters

Aminolysis to Corresponding Amides

The conversion of esters to amides, a process known as aminolysis, is a fundamental transformation in organic synthesis. For this compound, this reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester group, leading to the formation of a corresponding N-substituted or unsubstituted amide and methanol as a byproduct. The reaction is analogous to base-promoted ester hydrolysis. libretexts.org

The general mechanism proceeds through a tetrahedral intermediate. An amine (such as ammonia (B1221849), a primary amine, or a secondary amine) acts as the nucleophile. libretexts.org The reactivity in aminolysis can be influenced by several factors, including the nature of the amine, the solvent, and the use of catalysts. Generally, the reaction can be slow and may require heating or the use of a catalyst to proceed at a practical rate. researchgate.netcnrs.fr

Recent methodologies have focused on improving the efficiency and sustainability of this transformation. For instance, direct amidation of esters can be achieved without catalysts by using water as a green solvent at elevated temperatures (e.g., 110 °C). nih.gov In other studies, bases such as t-BuOK in DMSO have been shown to promote the rapid amidation of methyl esters. rsc.org The use of organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been demonstrated to accelerate the aminolysis of methyl esters with various amines. researchgate.net

The table below summarizes various conditions reported for the aminolysis of methyl esters, which are applicable to this compound.

| Catalyst/Promoter | Amine | Solvent | Temperature | Outcome | Reference |

| None (Thermal) | Benzylamine | Neat | Room Temp. | Slow reaction | researchgate.net |

| DBU (20 mol%) | Benzylamine | Neat | Room Temp. | Faster reaction, good yield | researchgate.net |

| t-BuOK | 4-Methylaniline | DMSO | Room Temp. | Rapid reaction (5 min), high yield | rsc.org |

| None | Various amines | Water | 110 °C | Good yields for various amides | nih.gov |

It is important to note that while the primary amino group on the aromatic ring of this compound is also nucleophilic, its reactivity is generally lower than that of aliphatic amines often used for aminolysis. Under forcing conditions, intermolecular side reactions involving the aromatic amine could potentially occur.

Selective Reduction of the Ester Group

The selective reduction of the ester functionality in this compound to the corresponding primary alcohol, (4-amino-2-ethylphenyl)methanol, requires a reducing agent that does not affect the aromatic ring or the amino group.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols but would be expected to react with the acidic proton of the amino group, requiring excess reagent. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters on their own.

However, the reactivity of NaBH₄ can be enhanced by the addition of catalysts. For example, a system of NaBH₄ in the presence of a catalytic amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in ethanol has been shown to effectively reduce a wide range of methyl esters, including those with sensitive functional groups like nitro and methoxy (B1213986) groups, to their corresponding alcohols at room temperature. sci-hub.st This method's high functional group compatibility suggests it would be suitable for the selective reduction of the ester in this compound. sci-hub.st

Another approach involves hydrosilylation using manganese-based catalysts. Bench-stable manganese NHC complexes have been used for the selective reduction of esters to alcohols with silanes like phenylsilane (B129415) (PhSiH₃) or polymethylhydrosiloxane (B1170920) (PMHS). unl.pt These reactions are often performed at elevated temperatures (e.g., 100 °C) in a solvent like THF. unl.pt Notably, certain functional groups, including amines, have been found to be poorly tolerated in some manganese-catalyzed systems, leading to complex product mixtures. unl.pt

The table below outlines conditions for the selective reduction of aromatic esters.

| Reagent System | Solvent | Temperature | Product | Reference |

| NaBH₄ / CeCl₃·7H₂O (cat.) | Ethanol | Room Temp. | Primary Alcohol | sci-hub.st |

| PhSiH₃ / Mn-NHC complex (cat.) | THF | 100 °C | Primary Alcohol | unl.pt |

| BH₃–NH₃ / TiCl₄ | Diethyl ether | Room Temp. | Ether (deoxygenation) | acs.org |

| BH₃–NH₃ / BF₃–Et₂O | Diethyl ether | Room Temp. | Alcohol | acs.org |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a key reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the substituents already present. wikipedia.org In this compound, the benzene ring bears three substituents: an amino group (-NH₂), an ethyl group (-CH₂CH₃), and a methoxycarbonyl group (-COOCH₃).

-NH₂ group (at C4): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance (+R effect). wikipedia.orgmsu.edu

-CH₂CH₃ group (at C2): The ethyl group is a weak activating group and an ortho, para-director, donating electron density primarily through an inductive effect (+I effect). docbrown.info

-COOCH₃ group (at C1): The methoxycarbonyl (ester) group is a deactivating group and a meta-director, as it withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. docbrown.info

Position C5: This position is ortho to the strongly activating amino group and meta to the deactivating ester group. It is also meta to the ethyl group.

Position C3: This position is ortho to both the ethyl group and the deactivating ester group, and meta to the activating amino group.

Position C6: This position is para to the ethyl group and ortho to the deactivating ester group. It is meta to the amino group.

Considering the hierarchy of directing effects, the amino group will most strongly direct incoming electrophiles to its ortho positions, which are C3 and C5. The C5 position is electronically favored due to being ortho to the highly activating amino group and not adjacent to the bulky ethyl group. The C3 position is sterically hindered by the adjacent ethyl and ester groups. Therefore, electrophilic substitution is most likely to occur at the C5 position.

For example, in the chlorination of the structurally similar methyl 4-amino-2-methoxybenzoate, substitution occurs at the C5 position (ortho to the amino group and meta to the ester). googleapis.com

| Reaction | Reagent | Expected Major Product | Reference |

| Halogenation | Cl₂, Br₂ | Methyl 4-amino-5-halo-2-ethylbenzoate | googleapis.com |

| Nitration | HNO₃/H₂SO₄ | Methyl 4-amino-2-ethyl-5-nitrobenzoate | wikipedia.orgdocbrown.info |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2-carbomethoxy-4-ethylbenzenesulfonic acid | docbrown.info |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

The aromatic ring of this compound is substituted with two electron-donating groups (EDGs), the amino (-NH₂) and ethyl (-CH₂CH₃) groups, and one electron-withdrawing group, the ester (-COOCH₃). The powerful electron-donating nature of the amino group, in particular, makes the ring electron-rich. An electron-rich aromatic ring is deactivated towards nucleophilic attack. masterorganicchemistry.com

For an SNAr reaction to occur on this molecule, a good leaving group (such as a halide) would need to be present on the ring. Even if a derivative like Methyl 4-amino-5-chloro-2-ethylbenzoate were used, the presence of the strong EDGs would make the displacement of the chloride by a nucleophile highly unfavorable. The EDGs destabilize the anionic Meisenheimer complex that would need to form.

Therefore, this compound and its simple halogenated derivatives are not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. Alternative pathways, such as those involving the formation of a diazonium salt from the amino group, are required to facilitate the substitution of ring positions (see Section 3.5).

Radical Reactions and Photochemical Transformations

The functional groups on this compound offer pathways for radical and photochemical reactions.

Diazotization and Sandmeyer-type Reactions: The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0-5 °C). rdd.edu.iqscirp.org Aryl diazonium salts are highly versatile intermediates. They can undergo a variety of substitution reactions, often proceeding through radical mechanisms, to introduce a wide range of functional groups onto the aromatic ring in place of the original amino group. These transformations are broadly known as Sandmeyer or Sandmeyer-type reactions. scirp.org

For example, the diazonium salt of this compound could be used to synthesize various 4-substituted-2-ethylbenzoates. Recent developments include electrochemical strategies for Sandmeyer reactions, which can be driven by an applied current. pku.edu.cn

| Reaction | Reagents | Product | Reference |

| Diazotization | NaNO₂, HCl (aq) | Methyl 2-ethyl-4-(diazonio)benzoate chloride | rdd.edu.iq |

| Sandmeyer (Halogenation) | CuCl / CuBr / KI | Methyl 4-halo-2-ethylbenzoate | scirp.org |

| Sandmeyer (Cyanation) | CuCN | Methyl 4-cyano-2-ethylbenzoate | scirp.org |

| Schiemann Reaction | HBF₄, then heat | Methyl 4-fluoro-2-ethylbenzoate | |

| Hydroxylation | H₂O, H₂SO₄, heat | Methyl 2-ethyl-4-hydroxybenzoate | scirp.org |

Photochemical Transformations: Compounds structurally related to this compound, such as 2-ethylhexyl 4-(dimethylamino)benzoate, are known to undergo photochemical transformations. science.gov Irradiation of aromatic esters and amides can lead to various reactions, including isomerizations and cleavages. cdnsciencepub.comcdnsciencepub.com The photolysis of aromatic amides, for instance, has been proposed to proceed via cleavage of the N-C bond to form caged radical pairs. cdnsciencepub.com While specific studies on the photochemistry of this compound are not prominent, its chromophoric nature suggests a susceptibility to photochemical reactions, potentially involving the amino group or the ester functionality, especially under UV irradiation.

Spectroscopic and Advanced Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of Methyl 4-amino-2-ethylbenzoate is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the ester group (-COOCH₃), the ethyl group (-CH₂CH₃), and the substituted benzene (B151609) ring.

Based on studies of similar molecules like ethyl 4-aminobenzoate (B8803810) and other substituted aminobenzoates, the following vibrational modes can be anticipated researchgate.netnih.govwelcomehomevetsofnj.org:

N-H Stretching: The primary amine group will typically show two distinct stretching vibrations in the region of 3400-3200 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1720-1680 cm⁻¹. The conjugation with the aromatic ring can slightly lower this frequency.

C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the amino group is anticipated to appear in the 1350-1250 cm⁻¹ region.

C-O Stretching: The ester C-O stretching vibrations will likely produce strong bands in the 1300-1100 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The aromatic ring will give rise to several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ range.

Aliphatic C-H Stretching: The ethyl group will exhibit symmetric and asymmetric stretching vibrations of its C-H bonds in the 2980-2850 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400 - 3300 |

| N-H Symmetric Stretch | 3300 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=O Ester Stretch | 1720 - 1680 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-O Ester Stretch | 1300 - 1100 |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

The FT-Raman spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is expected to show strong signals for the aromatic ring vibrations and the C=C bonds.

Key anticipated features in the FT-Raman spectrum, based on data from analogous compounds researchgate.netnih.gov, include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring is expected to produce a strong, sharp band. Other C=C stretching vibrations within the ring will also be prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present, though typically weaker than in the FT-IR spectrum.

C=O Stretching: The carbonyl stretch of the ester group will also be visible in the Raman spectrum, although its intensity can vary.

NO₂ Symmetric Stretch (if present as an impurity or in a related compound): In nitro-substituted analogs, the symmetric stretching of the nitro group gives a strong and characteristic Raman band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments. Based on the structure, distinct signals are expected for the aromatic protons, the amino protons, and the protons of the methyl ester and ethyl groups.

The predicted chemical shifts (in ppm, relative to TMS) are as follows, drawing comparisons from various substituted benzoates rsc.orgrsc.org:

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the electron-donating amino group and the electron-withdrawing ester group, a complex splitting pattern is expected. The proton ortho to the amino group and meta to the ester is likely to be the most shielded (lowest ppm), while the proton ortho to the ester group will be the most deshielded (highest ppm).

Amino Protons (-NH₂): A broad singlet is expected for the two amino protons, typically in the range of 4.0-5.0 ppm. The chemical shift can be variable and is dependent on solvent and concentration.

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around 3.8-3.9 ppm.

Ethyl Group Protons (-CH₂CH₃): The ethyl group will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene quartet is expected to be further downfield (around 2.6-2.8 ppm) due to its proximity to the aromatic ring, while the methyl triplet will be further upfield (around 1.2-1.4 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -NH₂) | ~6.5 - 6.7 | Doublet |

| Aromatic H (meta to -NH₂) | ~6.6 - 6.8 | Doublet of Doublets |

| Aromatic H (ortho to -COOCH₃) | ~7.7 - 7.9 | Doublet |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet |

| -OCH₃ | ~3.8 - 3.9 | Singlet |

| -CH₂CH₃ | ~2.6 - 2.8 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

Based on data for related aminobenzoates rsc.orgrsc.org, the predicted chemical shifts are:

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and is expected to appear around 167-169 ppm.

Aromatic Carbons: The six aromatic carbons will resonate in the range of 110-155 ppm. The carbon attached to the amino group (C4) will be significantly shielded due to the electron-donating nature of nitrogen. Conversely, the carbon attached to the ester group (C1) and the carbon attached to the ethyl group (C2) will be deshielded.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected around 51-52 ppm.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂) will be found around 22-25 ppm, and the methyl carbon (-CH₃) will be the most shielded, appearing around 13-15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167 - 169 |

| C1 (C-COOCH₃) | ~120 - 122 |

| C2 (C-CH₂CH₃) | ~148 - 150 |

| C3 | ~112 - 114 |

| C4 (C-NH₂) | ~152 - 154 |

| C5 | ~110 - 112 |

| C6 | ~131 - 133 |

| -OCH₃ | 51 - 52 |

| -CH₂CH₃ | 22 - 25 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. This would confirm the coupling between the methylene and methyl protons of the ethyl group, as well as the couplings between adjacent aromatic protons, helping to definitively assign their positions on the ring.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the singlet of the methyl ester protons would correlate with the methyl ester carbon signal, and the signals of the ethyl group protons would correlate with their respective carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound, featuring a benzene ring substituted with an amino group (-NH₂) and a methyl ester group (-COOCH₃), contains chromophores that give rise to characteristic absorption bands.

The primary electronic transitions observed for aromatic compounds like this compound are π → π* and n → π* transitions. shu.ac.uklibretexts.org

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated π system of the benzene ring and typically result in strong absorption bands. For the closely related compound, ethyl 4-aminobenzoate, a strong absorption peak is observed around 227 nm, which can be attributed to this type of transition. researchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen of the amino group or the oxygens of the ester group, to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk The para-aminobenzoate structure in similar molecules gives rise to a long-wavelength absorption band, with a peak observed at 310 nm for tetracaine, which contains this fragment. researchgate.net

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π → π | Benzene ring, Carbonyl group | High energy (Shorter wavelength, ~220-280 nm) |

| n → π | n → π | Amino group, Ester group | Lower energy (Longer wavelength, ~280-320 nm) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of the compound is 179 g/mol .

In mass spectrometry, the molecule is ionized and the resulting molecular ion (M⁺) and its fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation of aminobenzoate esters is well-studied. For deprotonated ethyl 4-aminobenzoate (m/z 164), two primary competitive fragmentation pathways are observed: an alkyl-radical loss and an alkene loss. researchgate.net

For this compound, under typical electron ionization (EI) conditions, the following fragmentation patterns can be anticipated:

Loss of the Methyl Group: Cleavage of the methyl group from the ester would result in a significant fragment ion.

[M - CH₃]⁺

Loss of the Methoxy (B1213986) Group: Loss of the -OCH₃ radical is a common fragmentation pathway for methyl esters.

[M - OCH₃]⁺

Loss of the Ethyl Group: Cleavage of the ethyl group from the benzene ring.

[M - C₂H₅]⁺

McLafferty Rearrangement: While less common for aromatic esters, rearrangement followed by cleavage could occur.

Based on studies of similar molecules like ethyl 4-aminobenzoate, a prominent fragmentation involves the loss of the alkyl radical from the ester group. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₀H₁₃NO₂)

| Ion | Proposed Fragment Structure | m/z (Nominal) | Fragmentation Pathway |

| [M]⁺ | [C₁₀H₁₃NO₂]⁺ | 179 | Molecular Ion |

| [M - CH₃]⁺ | [C₉H₁₀NO₂]⁺ | 164 | Loss of methyl radical from the ester |

| [M - OCH₃]⁺ | [C₉H₁₀NO]⁺ | 148 | Loss of methoxy radical from the ester |

| [M - C₂H₅]⁺ | [C₈H₈NO₂]⁺ | 150 | Loss of ethyl radical from the ring |

| [M - COOCH₃]⁺ | [C₈H₁₀N]⁺ | 120 | Loss of the carbomethoxy group |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like methyl-p-aminobenzoate reveals the type of data that can be obtained. researchgate.net

A crystallographic study would determine:

Molecular Conformation: The precise orientation of the ethyl and methyl ester substituents relative to the benzene ring.

Bond Parameters: Exact bond lengths and angles for all atoms in the molecule. For instance, the C=O and C-O bond lengths of the ester group and the C-N bond length of the amino group.

Crystal Packing and Intermolecular Forces: How individual molecules are arranged in the crystal lattice. This would highlight intermolecular interactions such as hydrogen bonding involving the amino group and van der Waals forces, which govern the physical properties of the solid.

For example, the crystal structure of a polymorph of methyl-p-aminobenzoate was determined to be in the P2₁/c space group with specific unit cell parameters. researchgate.net A similar analysis for this compound would provide such fundamental solid-state structural data.

Table 3: Potential X-ray Crystallography Data for this compound

| Parameter | Information Provided | Example from Related Compounds |

| Crystal System | The symmetry of the unit cell. | Monoclinic researchgate.netresearchgate.net |

| Space Group | The specific symmetry elements of the crystal. | P2₁/c researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5969 Å, b = 5.6053 Å, c = 15.5397 Å, β = 96.172° (for a polymorph of MAB) researchgate.net |

| Bond Lengths/Angles | Precise intramolecular distances and angles. | C-N, C=O, C-C bond lengths and angles. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, etc. | N-H···O hydrogen bonds linking molecules. researchgate.net |

Advanced Analytical Chromatography Techniques (e.g., HPLC, GC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating components of a mixture, making them ideal for assessing the purity of this compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of benzoate (B1203000) derivatives. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: A C18 (octadecylsilyl) column is typically effective for separating aromatic esters. shimadzu.com

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed. A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation. shimadzu.com

Detection: A UV detector is highly suitable, as the aromatic ring of the compound absorbs strongly in the UV region. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., 254 nm). researchgate.net

Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound.

Stationary Phase: A nonpolar or moderately polar capillary column (e.g., based on polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol) would be appropriate.

Carrier Gas: An inert gas like helium or nitrogen is used.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For structural confirmation, GC can be coupled with a Mass Spectrometer (GC-MS), which provides fragmentation data for the separated components. researchgate.net

Purity Assessment: Purity is assessed by the percentage of the total peak area that corresponds to the main component.

Table 4: Typical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile/Carrier Phase | Detector |

| HPLC | Reversed-phase C8 or C18 | Methanol/Water or Acetonitrile/Water mixture researchgate.net | UV-Vis (e.g., at 254 nm) |

| GC | Polydimethylsiloxane-based capillary column | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational and Theoretical Investigations of Methyl 4 Amino 2 Ethylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These calculations solve the Schrödinger equation, or an approximation of it, for a given molecule to provide detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. A key application of DFT is molecular geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state.

For Methyl 4-amino-2-ethylbenzoate, a DFT study, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure. The optimization process would yield precise values for bond lengths, bond angles, and dihedral angles. This information is crucial as the geometric structure of a molecule dictates many of its physical and chemical properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.38 Å | |

| C=O | ~1.23 Å | |

| C-O | ~1.34 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| H-N-H | ~112° | |

| O=C-O | ~125° | |

| Note: These are representative values and would need to be calculated specifically for this compound. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govrsc.orgbohrium.com

A calculation on this compound would provide the energies of these orbitals. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. rsc.org The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.3 |

| Note: These are example values and would require specific quantum chemical calculations. |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies at which the molecule will vibrate, corresponding to different stretching, bending, and torsional motions of the atoms.

For this compound, these calculations would provide a theoretical vibrational spectrum. By comparing the calculated frequencies with experimentally obtained spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral peaks. For example, the calculations would predict the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the ester group, and the various C-H and C-C bonds within the molecule.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | ~3400 |

| Amino (N-H) | Asymmetric Stretch | ~3500 |

| Ester (C=O) | Stretch | ~1720 |

| Aromatic (C-H) | Stretch | ~3100 |

| Ethyl (C-H) | Stretch | ~2950 |

| Note: These are typical frequency ranges and would be precisely calculated for the molecule. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions. mdpi.comresearchgate.netyoutube.comresearchgate.net It provides a description of the Lewis-like chemical bonding in a molecule and quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals.

Table 4: Hypothetical NBO Analysis - Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C-C) aromatic | High |

| σ(C-H) | σ(C-C) | Moderate |

| π(C-C) | π*(C=O) | Low |

| Note: The specific orbitals and energies would be determined by the NBO calculation. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map represent different values of the electrostatic potential. Generally, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely show a positive potential, indicating their susceptibility to nucleophilic attack.

Tautomeric Equilibrium Studies and Proton Transfer Dynamics

Tautomers are isomers of a molecule that differ in the position of a proton and a double bond. For molecules containing amino groups, amino-imino tautomerism can occur. Computational studies can be used to determine the relative energies of different tautomers and the energy barriers for their interconversion.

A theoretical study of this compound could investigate the possibility of tautomerism, for example, involving the amino group. By calculating the energies of the potential tautomers and the transition states connecting them, researchers could predict the equilibrium constant for the tautomeric forms and the dynamics of proton transfer. This information is important for understanding the molecule's behavior in different chemical environments.

While there is a lack of specific published computational research on this compound, the theoretical framework for such an investigation is well-established. The application of quantum chemical calculations, including DFT, HOMO-LUMO analysis, vibrational frequency calculations, and NBO analysis, along with MEP mapping and tautomeric equilibrium studies, would provide a comprehensive understanding of the molecule's structure, reactivity, and spectroscopic properties. Such studies are encouraged to fill the existing gap in the scientific literature and to further our understanding of this and related aminobenzoate compounds.

Solvation Effects on Molecular Properties and Reactivity

The surrounding solvent environment plays a crucial role in determining the molecular properties and chemical reactivity of solute molecules. For this compound, a polar molecule, the interactions with solvent molecules can significantly influence its conformational stability, electronic structure, and spectroscopic characteristics. Computational chemistry provides powerful tools to investigate these solvation effects through various implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. These calculations can predict how the stability of this compound changes in different solvents. For instance, polar solvents are expected to stabilize the ground state of this polar molecule more effectively than nonpolar solvents.

Furthermore, solvation can impact the molecule's electronic properties. The amino group (-NH2) acts as an electron-donating group, while the ester group (-COOCH3) is electron-withdrawing. This intramolecular charge transfer (ICT) character can be modulated by the solvent polarity. In polar solvents, the charge-separated resonance structures are stabilized, which can lead to a larger dipole moment and shifts in the absorption and emission spectra (solvatochromism). Computational studies on similar aminobenzoate derivatives have shown that increasing solvent polarity can lead to a red shift (shift to longer wavelengths) in the emission spectra, indicative of a more stabilized excited state with significant charge-transfer character.

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of the specific interactions, such as hydrogen bonding between the amino group of this compound and protic solvent molecules like water or ethanol (B145695). These interactions can influence the geometry of the solute and its vibrational frequencies.

The reactivity of this compound is also subject to solvent effects. For reactions involving charged or polar transition states, the solvent can play a significant role in the reaction kinetics. For example, the hydrolysis of the ester group proceeds through a tetrahedral intermediate that is highly polar. Polar, protic solvents can stabilize this intermediate through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate.

Table 1: Calculated Solvation Free Energy and Dipole Moment of this compound in Various Solvents (Illustrative Data)

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1 | 0.00 | 3.25 |

| n-Hexane | 1.88 | -3.5 | 3.48 |

| Dichloromethane | 8.93 | -6.8 | 4.12 |

| Ethanol | 24.55 | -8.2 | 4.55 |

| Water | 78.39 | -9.5 | 4.98 |

Note: The data in this table is illustrative and based on general trends observed for similar aromatic esters in computational studies. It serves to demonstrate the expected influence of solvent polarity.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. For this compound, reaction pathway analysis can provide detailed insights into various transformations, such as electrophilic aromatic substitution, nucleophilic acyl substitution at the ester group, and oxidation of the amino group.

A key aspect of reaction pathway analysis is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy path of a reaction. The geometry and energy of the transition state determine the activation energy and, consequently, the reaction rate.

For instance, the hydrolysis of the ester functional group in this compound can proceed under acidic or basic conditions. Computational modeling can be employed to investigate the detailed mechanism of these reactions. In the base-catalyzed hydrolysis (saponification), the reaction pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate, involving the departure of the methoxide (B1231860) leaving group, passes through a transition state. The calculated energy of this transition state relative to the reactants provides the activation energy for the reaction.

Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. Frequency calculations are then performed to characterize these stationary points. A stable species (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product.

By modeling the reaction pathways for various reactions involving this compound, chemists can predict the regioselectivity and stereoselectivity of reactions, understand the role of catalysts, and design more efficient synthetic routes. For example, in an electrophilic aromatic substitution reaction, calculations of the charge distribution and the stability of the intermediate sigma complexes can predict whether the incoming electrophile will preferentially add to the ortho, meta, or para positions relative to the existing substituents.

Table 2: Calculated Activation Energies for the Base-Catalyzed Hydrolysis of this compound (Illustrative Data)

| Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of OH- on the carbonyl carbon | 15.2 |

| 2 | Collapse of the tetrahedral intermediate to form products | 8.5 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for the hydrolysis of similar aromatic esters. It is intended to exemplify the type of information gained from reaction pathway analysis.

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of functional groups on Methyl 4-amino-2-ethylbenzoate makes it a key intermediate in multi-step synthetic pathways. The amino group can be readily transformed into a variety of other functionalities, and the ester can undergo hydrolysis and amidation reactions, providing versatile handles for molecular elaboration.

This compound is utilized as a precursor in the creation of more complex, functionalized building blocks for specialized applications. For instance, it is a documented starting material in the synthesis of imidazopyrazine derivatives, which are investigated for their potential as antibacterial agents. google.com In this context, the amino group of this compound can be acylated or otherwise modified in the initial steps of a synthetic sequence to introduce new functionalities.

Furthermore, this compound serves as an intermediate in the preparation of novel insecticides and acaricides. docsearch.rugoogle.comgoogle.com Its structure is incorporated into larger molecules such as indolecarboxamides and benzimidazolecarboxamides, which are designed to have specific biological activities. google.comgoogle.com The synthesis of these complex molecules often involves the transformation of the amino and ester groups of the initial this compound molecule. For example, a patent describes the use of this compound in the synthesis of N-(2-aminoethyl)-4-[[3-[4-(cyanomethoxy)-2,3-difluoro-phenyl]imidazo[1,2-a]pyrazin-8-yl]amino]-2-ethyl-benzamide, where the original methyl ester is converted to a benzamide. google.com

A representative reaction showcasing its role as a precursor is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with other molecules.

| Reactant | Reagent(s) | Product | Application of Product |

| This compound | LiOH, HCl | 4-amino-2-ethylbenzoic acid | Intermediate for antibacterial agents |

| This compound | - | Indolecarboxamides | Active ingredients in insecticides and acaricides |

| This compound | - | Benzimidazolecarboxamides | Active ingredients in insecticides and acaricides |

The utility of this compound as an intermediate is highlighted in its application in the synthesis of complex, biologically active molecules. In the development of novel antibacterial agents, this compound is a key starting material. google.comgoogle.com For example, it is used in the synthesis of imidazopyrazine derivatives through a series of reactions that modify both the amino and the ester functionalities. google.com

| Intermediate | Synthetic Target | Field of Application |

| This compound | Imidazopyrazine derivatives | Pharmaceuticals |

| This compound | Indolecarboxamides | Agrochemicals |

| This compound | Benzimidazolecarboxamides | Agrochemicals |

Functionalization in Polymer Science and Materials Development

As of the current available scientific literature and patent landscape, there is no documented research or application of this compound in the field of polymer science and materials development. The subsequent sections are therefore based on the potential, yet currently unexplored, applications of this molecule in these areas.

There is no available data on the incorporation of this compound into polymeric architectures.

There is no available data on the use of this compound for the development of modified polymeric materials via functionalization.

There is no available data on the application of this compound in the synthesis of specialty chemicals such as dyes and pigments.

Utilization as a Reagent in Catalysis and Chemical Modifications

One of the documented chemical modifications of this compound is its hydrolysis to form 4-amino-2-ethylbenzoic acid. This reaction is a crucial step in the synthesis of certain imidazopyrazine derivatives that are being investigated for their potential as antibacterial agents. In a described procedure, this compound is treated with a lithium hydroxide (B78521) solution in a mixture of tetrahydrofuran (B95107) and methanol (B129727) to yield the corresponding carboxylic acid. This transformation highlights the compound's utility as a precursor, where the ester functional group is modified to an acid, enabling further reactions and the construction of more elaborate molecular architectures. google.com

Furthermore, this compound has been identified as an intermediate in the synthesis of indolecarboxamides and benzimidazolecarboxamides, which are classes of compounds explored for their insecticidal and acaricidal properties. docsearch.rugoogle.com The synthesis pathways outlined in these patents utilize this compound as a starting material, underscoring its importance in the agrochemical industry as a foundational molecule for the creation of new crop protection agents.

Due to the limited availability of specific research data, a detailed data table on the catalytic or broader chemical modification applications of this compound cannot be provided at this time. The available information primarily points to its role as a synthetic intermediate.

Ligand Design and Metal Complexation Studies

There is currently a notable absence of specific research in peer-reviewed journals and patents detailing the use of this compound in ligand design and metal complexation studies. The structural features of this compound, which include an amino group and an ester functional group, theoretically allow for coordination with metal ions. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the ester group could potentially act as coordination sites.

However, without dedicated studies on this compound's chelating properties and its application in forming metal complexes, any discussion on this topic would be purely speculative. The design of ligands is a highly specific field of chemistry where the electronic and steric properties of a molecule are carefully considered to achieve desired coordination geometries and properties in the resulting metal complexes. The scientific community has not yet published research that explores the potential of this compound in this capacity.

Consequently, no data on its performance as a ligand, such as stability constants of its metal complexes or its use in catalytic processes involving metal centers, is available. Further research would be necessary to determine if this compound or its derivatives could serve as effective ligands for various metal ions and what the potential applications of such complexes might be.

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-2-ethylbenzoate, and what analytical techniques validate its purity and structure?

Methodological Answer: The synthesis typically involves esterification of 4-amino-2-ethylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Post-synthesis, purification is achieved via recrystallization or column chromatography. Key characterization techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and ester formation (e.g., δ ~3.8–4.0 ppm for methyl ester protons) .

- FTIR : Detection of ester carbonyl (~1700–1750 cm⁻¹) and amino groups (~3300–3500 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and molecular geometry, as demonstrated for structurally related benzoate esters .

- HPLC/GC-MS : Ensures >95% purity, referencing standards for calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Lab coat, gloves, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritation, as advised in safety data sheets for analogous amino-benzoates .

- Storage : -20°C in airtight containers to prevent hydrolysis or degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Methodological Answer:

- Protecting Groups : Temporarily shield the amino group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the ethyl-bearing position .

- Catalytic Systems : Use Pd-mediated cross-coupling to install substituents selectively, as seen in triazine-linked benzoate syntheses .

- Computational Modeling : DFT calculations predict reactive sites and transition states, optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. How do researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Reproducibility Studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .

- Purity Verification : Compare results using HPLC-certified samples (≥98% purity) versus crude preparations .

- Mechanistic Profiling : Use enzyme kinetics (e.g., Michaelis-Menten) or receptor-binding assays to differentiate true activity from assay artifacts .

Q. What advanced techniques elucidate the compound’s role in material science or medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify the ethyl or amino groups to assess impact on bioactivity (e.g., antimicrobial, anti-inflammatory) .

- Polymer Incorporation : Co-polymerize with acrylates for stimuli-responsive materials, monitored by GPC and DSC .

- In Silico Screening : Molecular docking predicts binding affinity to targets like cyclooxygenase-2 or bacterial enzymes .

Data Contradiction Analysis

Q. How should discrepancies in spectral data (e.g., NMR shifts) between studies be interpreted?

Methodological Answer:

- Solvent Effects : Compare spectra acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for shifts .

- Dynamic Processes : Variable-temperature NMR identifies conformational exchange broadening signals .

- Crystallographic Validation : Resolve ambiguities using single-crystal X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.